4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
4-Oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is a unique chemical compound with the linear formula C11H10O3 . It’s a partially hydrogenated derivative of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-4,9H,5-6H2, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.2 . It’s a powder at room temperature . The melting point is between 93-97 degrees Celsius .Scientific Research Applications
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Hydrogen-Donor Solvent
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used as a hydrogen-donor solvent .
- Method: It is produced by the catalytic hydrogenation of naphthalene .
- Results: It functions as a source of H2, which is transferred to the coal. The partially hydrogenated coal is more soluble .
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Coal Liquefaction
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Biological Activities
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Synthesis of Hydrogen Bromide
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used for the laboratory synthesis of hydrogen bromide .
- Method: The reaction involves Tetralin and Bromine (Br2) to produce Hydrogen Bromide (HBr) and a Brominated derivative of Tetralin .
- Results: This reaction is facilitated due to the moderated strength of the benzylic C-H bonds .
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Synthesis of 4-Hydroxy-2-quinolones
- Application: 4-Hydroxy-2-quinolones, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have interesting pharmaceutical and biological activities .
- Method: These compounds are synthesized using various methods, including the reaction of anilines with malonic acid equivalents .
- Results: 4-Hydroxy-2-quinolones have been found to be valuable in drug research and development .
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Synthesis of Indole Derivatives
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036386 | |
Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
6566-40-1 | |
Record name | 6566-40-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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